Nystatin (Fungicidin)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nystatin is a natural product isolated from the fermentation broth of Streptomyces noursei . The production process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of Nystatin .

Industrial Production Methods: Industrial production of Nystatin involves large-scale fermentation using bioreactors. The fermentation broth is subjected to filtration and solvent extraction to isolate the crude Nystatin. Further purification is achieved through techniques such as crystallization and chromatography . The final product is formulated into various dosage forms for medical use.

Analyse Chemischer Reaktionen

Types of Reactions: Nystatin undergoes several chemical reactions, including photodegradation, oxidation, and hydrolysis . Photodegradation occurs when Nystatin is exposed to natural daylight, leading to products with lower biological activity . Oxidation reactions can alter the structure of Nystatin, affecting its antifungal properties.

Common Reagents and Conditions: Photodegradation of Nystatin is typically studied using UV-Vis spectrophotometry, where the compound is exposed to UV light at specific wavelengths . Oxidation reactions may involve reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Major Products Formed: The major products formed from the photodegradation of Nystatin include various degraded species with reduced antifungal activity . Oxidation can lead to the formation of different oxidized derivatives, which may have altered biological properties .

Wissenschaftliche Forschungsanwendungen

Nystatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is used to treat and prevent fungal infections, especially those caused by Candida species . Nystatin is also used in research to study the mechanisms of antifungal action and to develop new antifungal agents . In industry, Nystatin is used in the formulation of antifungal products for various applications .

Wirkmechanismus

Nystatin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes . This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately cell death . The mechanism of action is dependent on the presence of membrane sterols and the biophysical properties of the membrane . Nystatin’s ability to form membrane-spanning pores is crucial for its antifungal activity .

Vergleich Mit ähnlichen Verbindungen

Nystatin is closely related to other polyene antifungal agents such as Amphotericin B and Filipin . While all three compounds share a similar mechanism of action, Nystatin is primarily used for topical and oral applications due to its toxicity when administered systemically . Amphotericin B, on the other hand, is used for systemic infections but has significant toxicity . Filipin is less commonly used in clinical settings but is valuable in research for studying membrane sterols . Nystatin’s unique properties, such as its broad-spectrum antifungal activity and limited systemic absorption, make it a valuable tool in both clinical and research settings .

Biologische Aktivität

Nystatin, a polyene antifungal compound produced by Streptomyces noursei, has been extensively studied for its biological activity against various fungal infections. This article delves into its mechanisms of action, efficacy in clinical settings, resistance patterns, and comparative studies with other antifungal agents.

Nystatin exerts its antifungal effects primarily through the following mechanisms:

- Membrane Disruption : Nystatin binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores. This disrupts membrane integrity, causing leakage of intracellular contents and ultimately cell death .

- Fungicidal and Fungistatic Properties : It demonstrates both fungicidal (kills fungi) and fungistatic (inhibits growth) activities depending on the concentration used and the specific fungal species involved .

Efficacy Against Fungal Infections

Nystatin is particularly effective against Candida species, including Candida albicans, which is responsible for various mucosal infections. Its efficacy has been documented in several clinical studies:

- Clinical Outcomes : In a study involving 76 patients with vaginal candidiasis, nystatin was administered vaginally, resulting in a cure rate of 76.3%. The treatment was well tolerated with minimal side effects .

- Oral Candidiasis : A systematic review indicated that nystatin pastilles were significantly more effective than placebo in treating denture stomatitis. However, nystatin suspension was found to be less effective compared to fluconazole in treating oral candidiasis among infants and immunocompromised patients .

Case Studies

- Vaginal Moniliasis : In a case series involving 59 patients diagnosed with vaginal candidiasis, nystatin treatment resulted in rapid symptom relief and resolution of infection in the majority of cases. Recurrence occurred in some patients but was manageable with repeat courses .

- Oral Candidiasis in HIV Patients : A study highlighted that while nystatin was effective for oral thrush in some cases, it was often outperformed by other antifungals such as miconazole and fluconazole, particularly in immunocompromised individuals .

Resistance Patterns

Resistance to nystatin is relatively low among Candida albicans; however, it can develop in non-albicans species. This highlights the importance of susceptibility testing when considering treatment options for fungal infections .

Comparative Efficacy

The following table summarizes the efficacy of nystatin compared to other antifungal agents based on various studies:

| Antifungal Agent | Efficacy Rate (%) | Indication |

|---|---|---|

| Nystatin Pastilles | 79.6 - 87.5 | Denture stomatitis |

| Fluconazole | 88.8 | Oral candidiasis |

| Miconazole | 99 | Oral candidiasis |

| Nystatin Suspension | 9 - 54.1 | Oral candidiasis |

Research Findings

Recent research has focused on optimizing the production of nystatin through genetic engineering and mutagenesis techniques to enhance its yield and efficacy . Studies have also explored liposomal formulations that improve its bioavailability and therapeutic effectiveness in systemic infections .

Eigenschaften

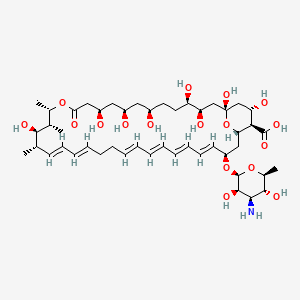

IUPAC Name |

(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30-,31+,32+,33+,34-,35+,36+,37-,38-,40+,41+,42+,43-,44+,46+,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOXZBDYSJBXMA-VHFLTRTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263 | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nystatin exerts its antifungal activity by binding to sterols in the fungal cell membrane. The drug is not active against organisms (e.g., bacteria) that do not contain sterols in their cell membrane. As a result of this binding, the membrane is no longer able to function as a selective barrier, and potassium and other cellular constituents are lost., ... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ... | |

| Details | Hardman, J.G., L.E. Limbird, P.B., A.G. Gilman. Goodman and Gilman's The Pharmacological Basis of Therapeutics. 10th ed. New York, NY: McGraw-Hill, 2001., p. 1143 | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow powder, Yellow to tan powder | |

CAS No. |

1400-61-9 | |

| Record name | Nystatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Gradually decomp above 160 °C without melting by 250 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1208 | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.